![molecular formula C6H8BrN3 B1377613 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1378861-55-2](/img/structure/B1377613.png)
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1378861-55-2 . It has a molecular weight of 202.05 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has a documented synthesis method . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound should be stored in a refrigerator .Scientific Research Applications
Efficient Synthesis and Structural Insights
The study by El-Kurdi et al. (2021) highlights the efficient synthesis and X-ray structure analysis of triazolopyridines, including derivatives closely related to the compound . The oxidative cyclization using N-Chlorosuccinimide (NCS) under mild conditions is a notable synthetic approach. This method emphasizes the structural versatility and potential of these compounds for further chemical modifications and applications in drug development and material science (El-Kurdi et al., 2021).
Drug Lead Development
Mishchuk et al. (2016) discuss the synthesis of functionalized building blocks based on the core structure of "5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine." These compounds serve as scaffolds for developing novel anti-diabetes drug leads by stimulating glucagon-like peptide-1 (GLP-1) secretion. The research underlines the compound's utility in medicinal chemistry for creating lead compounds with potential therapeutic applications (Mishchuk et al., 2016).
Synthetic Intermediates for Diversification
Tang et al. (2014) explore the synthesis and ring rearrangement of bromo-chloro-triazolopyrimidines to their analogues, demonstrating the chemical versatility and potential of these compounds as synthetic intermediates. This work suggests the capability of triazolopyridine derivatives for diversification through palladium-catalyzed cross-couplings and direct aromatic substitution, indicating their significance in synthetic chemistry (Tang et al., 2014).
Novel Heterocyclic Systems for Pharmaceutical Applications
Research on novel triazolopyridine derivatives, such as those discussed by Takai et al. (2015), emphasizes the development of γ-secretase modulators (GSMs) for potential therapeutic applications in Alzheimer's disease. The study showcases the design, synthesis, and evaluation of these derivatives, highlighting their significance in addressing neurological disorders (Takai et al., 2015).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant binding energies with poly (adp-ribose) polymerase 15 (artd7, bal3), suggesting potential interactions with this protein .
Mode of Action
It’s suggested that the compound might interact with its targets, potentially leading to changes in their function
Biochemical Pathways
Given its potential interaction with poly (adp-ribose) polymerase 15 (artd7, bal3), it may influence pathways related to this protein .
Result of Action
Similar compounds have shown potential activity against bacterial and fungal strains , suggesting that this compound may also have antimicrobial properties.
Biochemical Analysis
Biochemical Properties
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to bind to poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes . The binding of this compound to PARP inhibits its activity, leading to the accumulation of DNA damage and potentially inducing cell death in cancer cells. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, modulating their function and contributing to its overall biological effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PARP by this compound can lead to the activation of cell death pathways, such as apoptosis, in cancer cells . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis, thereby altering cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s bromine atom and triazole ring are critical for its binding affinity and specificity. The inhibition of PARP by this compound involves the compound binding to the enzyme’s active site, preventing its catalytic activity and leading to the accumulation of DNA damage . This inhibition can trigger downstream signaling pathways that promote cell death, particularly in cancer cells that rely on PARP for survival.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained inhibition of PARP and persistent DNA damage, resulting in long-term effects on cell viability and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively inhibit PARP activity, leading to therapeutic effects in cancer models. At high doses, this compound can cause adverse effects, such as toxicity and damage to normal tissues . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can either retain biological activity or be excreted from the body . The effects of this compound on metabolic flux and metabolite levels are important for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via organic cation transporters and distributed to the nucleus, where it can exert its effects on DNA repair processes . The distribution of this compound is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, the localization of this compound to the nucleus allows it to interact with nuclear enzymes, such as PARP, and modulate DNA repair processes . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINJRVXGNVXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378861-55-2 | |
| Record name | 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
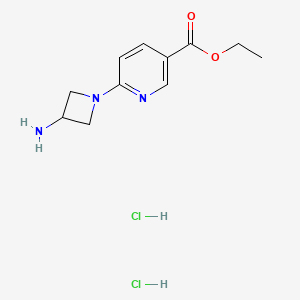
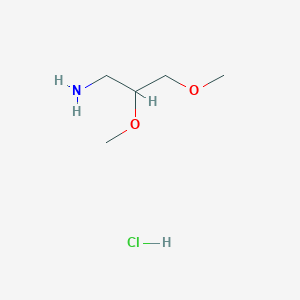
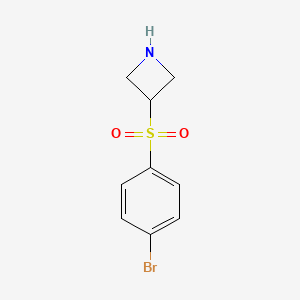

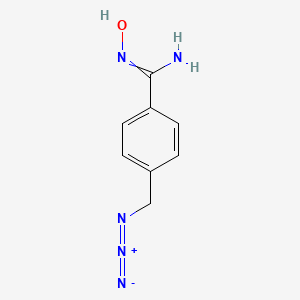
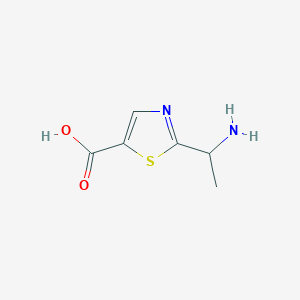
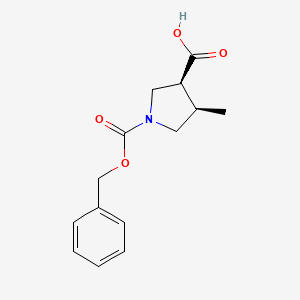
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)